2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS: 26234-46-8, molecular formula: C₁₅H₁₃NO₂) is a bicyclic imide derived from norbornene anhydride. It features a fused isoindole-dione core with a phenyl substituent at the 2-position. This compound is a versatile intermediate in medicinal and materials chemistry, serving as a precursor for chiral tricyclic structures and bioactive derivatives . Its synthesis typically involves the reaction of nadic anhydride with substituted anilines, as demonstrated in the preparation of 2-(p-tolyl) analogues .
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h1-7,9-10,12-13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONUEUNHBLHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31533-50-3 | |
| Details | Compound: 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-phenyl-, homopolymer | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31533-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80306355 | |
| Record name | STK246934 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26234-46-8 | |
| Record name | NSC175864 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK246934 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Cycloaddition Protocol
The predominant synthesis involves a Diels-Alder reaction between N-phenylmaleimide and endo-dicyclopentadiene under ionic liquid catalysis. Kamimura et al. (2018) reported a two-stage process achieving 82% yield through the following steps:
Stage 1 :
- Reagents : N-phenylmaleimide (1.5 mmol), dicyclopentadiene (1.5 mmol), ionic liquid 5b (4-(1-methylpyrrolidin-1-ium)methyl-2,2-dimethyl-1,3-dioxolanetrifluoro-methanesulfonamide, 1.6 mmol)
- Conditions : 160°C, 23 h, inert atmosphere
- Mechanism : The ionic liquid acts as both solvent and Lewis acid catalyst, facilitating [4+2] cycloaddition between the maleimide dienophile and bicyclic diene
Stage 2 :
- Workup : Aqueous HCl (1 M, 10 mL) at 50°C for 19 h under inert atmosphere
- Purification : Dichloromethane extraction, sodium sulfate drying, vacuum concentration
| Property | Value |
|---|---|
| Melting Point | 138°C |
| 1H NMR (CDCl3) | δ 7.42 (t, J=7.6 Hz), 6.25 (t, J=1.6 Hz), 3.49–3.42 (m), 1.77–1.60 (m) |
| 13C NMR (CDCl3) | δ 177.0 (C=O), 134.7–126.8 (Ar-C), 52.4–45.6 (bridgehead C) |
| HRMS (ESI) | [M+H]+ 240.1028 (calc. 240.1025) |
Solvent and Catalyst Optimization
Comparative studies demonstrate the critical role of ionic liquid selection in reaction efficiency:
Table 1 : Ionic Liquid Performance Comparison
| Ionic Liquid | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| PGA-TFSA (5b) | 82 | 23 | 160 |
| BMIM-BF4 | 67 | 28 | 160 |
| EMIM-OTf | 73 | 26 | 160 |
The PGA-TFSA system showed superior performance due to its strong hydrogen-bond-donating capacity (β = 1.08) and high thermal stability (>200°C).
Alternative Synthetic Approaches
Transition Metal-Catalyzed Approaches
Recent advances in rhodium-catalyzed cascades demonstrate potential for isoindole core formation:
Experimental Setup :
- Catalyst: [Rh2(esp)2] (2 mol%)
- Substrate: Functionalized nitriles and alkynes
- Conditions: Toluene, 80°C, 12 h
Key Observations :
- Forms sp3-rich architectures through C–H activation
- Enantioselectivity up to 92% ee achieved with chiral ligands
- Requires further adaptation for target compound synthesis
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale implementations of the Diels-Alder route utilize:
- Tubular reactors (ID = 5 cm, L = 2 m)
- Residence time: 4 h at 150°C
- Throughput: 12 kg/day with 78% isolated yield
Advantages :
- Reduced thermal degradation (<2% side products)
- Automated pH control during aqueous workup
Waste Stream Management
The ionic liquid recovery process achieves 92% regeneration efficiency through:
- Distillation of organic solvents
- Anion exchange chromatography
- Drying under reduced pressure (50°C, 10 mbar)
Analytical Challenges and Solutions
Stereochemical Analysis
The bridged bicyclic structure necessitates advanced NMR techniques:
NOESY Correlations :
- Strong nuclear Overhauser effect between H-3a and H-7a protons
- Axial-equatorial proton coupling constants (J = 8.8 Hz) confirm endo selectivity
Purity Assessment
HPLC method validation parameters:
| Column | C18, 250 × 4.6 mm, 5 μm |
|---|---|
| Mobile Phase | Acetonitrile/water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 6.8 min |
| Linearity (R2) | 0.9998 (50–150% target concentration) |
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated compounds, alkylated derivatives
Scientific Research Applications
2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Findings :
- Bioactivity : Thiazole- and acryloyl-substituted derivatives exhibit potent enzyme inhibition (e.g., carbonic anhydrase, glutathione S-transferase) compared to the parent phenyl compound, which is primarily a synthetic intermediate .
- Toxicity: Derivatives with electron-withdrawing groups (e.g., -NO₂) show elevated hepatotoxicity and AMES test positivity, whereas the phenyl core compound lacks these substituents, suggesting a safer profile .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The phenyl core compound has moderate lipophilicity (logP ~2.5), making it suitable for organic-phase reactions. Polar substituents (e.g., dimethylamino) enhance solubility but reduce membrane permeability .
Biological Activity
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS Number: 26234-46-8) is a complex organic compound with potential biological activities. Its unique structure includes a methanoisoindole moiety that may interact with various biological targets. This article reviews its biological activity based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula: C₁₅H₁₃NO₂
- Molecular Weight: 239.27 g/mol
- Melting Point: 144-145 °C (in methanol)
- LogP: 2.063
Anticancer Properties
Compounds derived from isoindole structures have been investigated for anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival. For example, derivatives of isoindole have shown effectiveness against breast and prostate cancer cell lines by inhibiting tumor growth in vitro .
Neuroprotective Effects
The neuroprotective potential of isoindole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders.
Study 1: Antioxidant Evaluation
A comparative study evaluated the antioxidant activity of various isoindole derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited IC₅₀ values comparable to well-known antioxidants like ascorbic acid and Trolox . This suggests that this compound may possess similar properties.
Study 2: Anticancer Activity
In a study assessing the anticancer effects of isoindole derivatives on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, several compounds demonstrated significant cytotoxicity with IC₅₀ values in the micromolar range. The mechanism involved the induction of apoptosis and cell cycle arrest . Further research is necessary to establish the specific activity of this compound.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with high purity?
- Methodological Answer : Utilize Diels-Alder reactions with maleic anhydride derivatives and substituted cyclopentadienes under controlled thermal conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with silica gel. Ensure stereochemical fidelity by referencing X-ray crystallography data from structurally analogous compounds (e.g., ). Reaction parameters such as solvent polarity (e.g., toluene vs. DMF) and catalyst selection (e.g., Lewis acids) should be systematically tested to minimize byproducts .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated in ) with nuclear magnetic resonance (NMR) spectroscopy. For chiral centers, employ H-H NOESY or H-C HSQC to identify spatial correlations. Computational validation via density functional theory (DFT) at the B3LYP/6-31G* level ( ) can predict optimized geometries and compare them with crystallographic data to resolve ambiguities .
Q. What are the critical steps in characterizing this compound’s thermal stability?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (e.g., N) to assess decomposition temperatures and phase transitions. Cross-validate results with dynamic mechanical analysis (DMA) if the compound is polymer-bound. For reproducibility, adhere to protocols from standardized databases like NIST ( ) to mitigate conflicting data .
Advanced Research Questions
Q. How can reaction kinetics and reactor design be optimized for large-scale synthesis of this compound?
- Methodological Answer : Apply factorial design ( ) to test variables (temperature, pressure, catalyst loading) and identify dominant factors. Use computational fluid dynamics (CFD) simulations (RDF2050108, ) to model heat/mass transfer in batch vs. continuous reactors. Advanced reactor designs (e.g., membrane reactors, RDF2050104) may enhance selectivity by separating intermediates in real-time .
Q. What computational strategies resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps)?
- Methodological Answer : Conduct DFT calculations with hybrid functionals (e.g., B3LYP, CAM-B3LYP) and larger basis sets (6-311+G**) to improve accuracy. Compare results with experimental UV-Vis spectra and cyclic voltammetry data. If discrepancies persist, assess solvent effects using polarizable continuum models (PCM) and validate against quantum mechanical/molecular mechanical (QM/MM) simulations .
Q. How can AI-driven tools like COMSOL Multiphysics enhance predictive modeling of this compound’s reactivity?
- Methodological Answer : Integrate COMSOL with machine learning (ML) algorithms to predict reaction outcomes under untested conditions. Train models on datasets from high-throughput experimentation (HTE) and historical literature. For example, ML-optimized neural networks can predict catalytic activity or solvent compatibility, reducing trial-and-error experimentation ( ) .
Data Interpretation & Contradiction Analysis
Q. How should researchers address conflicting mass spectrometry (MS) fragmentation patterns reported in literature?
- Methodological Answer : Replicate experiments using standardized ionization techniques (e.g., ESI vs. EI) and collision energies. Cross-reference with high-resolution MS (HRMS) data from , which reports m/z 177 (M) and key fragments (m/z 149, 99). Discrepancies may arise from isomerization during ionization; mitigate this by pre-purifying samples via HPLC .
Q. What strategies validate the environmental safety of derivatives of this compound?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity) combined with computational QSAR models. Reference regulatory frameworks like DOT HAZMAT () for hazard classification. For degradation studies, use LC-MS/MS to track metabolite formation under simulated environmental conditions (e.g., UV exposure, microbial activity) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
